N'-Hexadecylthiophene-2-carbohydrazide (SIS17) is a synthetically derived, small molecule inhibitor of histone deacetylase 11 (HDAC11) []. HDACs are a class of enzymes that play a crucial role in various biological pathways by removing acetyl groups from histone proteins, thereby influencing gene expression []. SIS17 exhibits specificity towards HDAC11, making it a valuable tool for studying the enzyme's function and therapeutic potential [].
SIS17 is a novel compound identified as a selective inhibitor of histone deacetylase 11, an enzyme implicated in various biological processes, including gene regulation and metabolic disorders. It has garnered attention due to its ability to inhibit the demyristoylation of specific substrates without affecting other histone deacetylases. This selectivity positions SIS17 as a significant candidate for therapeutic applications, particularly in diseases where HDAC11 plays a critical role.
SIS17 was developed through an activity-guided design approach aimed at creating inhibitors specific to HDAC11. This enzyme belongs to the class IV histone deacetylases and is unique in its ability to remove long-chain fatty acyl groups from lysine residues, distinguishing it from other members of the HDAC family. The compound is classified under small-molecule inhibitors targeting histone deacetylases, particularly focusing on the specific inhibition of HDAC11.
The synthesis of SIS17 involves several key steps:
The detailed synthesis protocol includes various reaction conditions, such as temperature, solvent choice, and reaction times, which are critical for achieving the desired compound structure and activity .
Key structural features include:
The structure-activity relationship studies indicate that modifications to the substituents can significantly influence the inhibitory potency against HDAC11 .
SIS17 primarily functions by inhibiting the enzymatic activity of HDAC11. The compound demonstrates a strong inhibition profile against demyristoylation reactions involving substrates like serine hydroxymethyl transferase 2.
In vitro assays reveal that SIS17 exhibits an value of approximately 270 nM against HDAC11 when using myristoyl-SHMT2 peptide as a substrate. This indicates its potent inhibitory capability compared to other known inhibitors .
The selectivity profile shows minimal inhibition against other classes of HDACs at concentrations up to 100 µM, highlighting its specificity .
The mechanism by which SIS17 exerts its effects involves competitive inhibition of HDAC11 activity. By binding to the active site of the enzyme, SIS17 prevents the removal of acyl groups from substrate proteins, thereby altering their functional states.
This inhibition leads to increased levels of acylated proteins within cells, which can have downstream effects on cellular signaling pathways involved in metabolism and gene expression. In particular, SIS17 has been shown to enhance fatty acylation levels in serine hydroxymethyl transferase 2 in living cells, indicating its cell permeability and metabolic stability .
SIS17 possesses several notable physical and chemical properties:
These properties make SIS17 suitable for further development as a therapeutic agent targeting HDAC11 .
SIS17 has potential applications in various scientific fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3